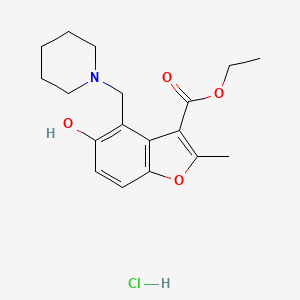

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride

Description

This compound is a benzofuran derivative featuring a hydroxy group at position 5, a methyl group at position 2, and a piperidin-1-ylmethyl substituent at position 3. The ethyl carboxylate group at position 3 and the hydrochloride salt enhance solubility and stability, making it suitable for pharmacological studies. Its synthesis involves alkylation with piperidine under specific conditions, as seen in analogous benzofuran derivatives .

Properties

IUPAC Name |

ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4.ClH/c1-3-22-18(21)16-12(2)23-15-8-7-14(20)13(17(15)16)11-19-9-5-4-6-10-19;/h7-8,20H,3-6,9-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHAMQPKPZODLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile on the benzofuran core.

Functional Group Modifications: Various functional groups, such as hydroxyl and ester groups, are introduced through standard organic reactions like esterification, hydroxylation, and others.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Substitution: Various electrophiles like alkyl halides, acyl chlorides, etc.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 5-Hydroxy-2-Phenyl-4-(Piperidin-1-Ylmethyl)Benzofuran-3-Carboxylate (TAM9)

- Key Differences : Position 2 substituent (phenyl vs. methyl in the target compound).

- However, the methyl group in the target compound may improve metabolic stability due to reduced oxidation susceptibility .

Ethyl 5-Methoxy-2-(Piperidin-1-Ylmethyl)Benzofuran-3-Carboxylate Hydrochloride

- Key Differences : Methoxy vs. hydroxy group at position 4.

- Impact : The methoxy group offers superior stability against oxidation compared to the hydroxy group, which may require protection during synthesis. However, the hydroxy group enables hydrogen bonding, critical for target interactions in drug design .

Indole Derivatives (e.g., Compound 16 in )

- Key Differences : Benzofuran vs. indole core.

- Impact : Indole derivatives often exhibit higher synthetic yields (e.g., 94% for Compound 29 in ) compared to benzofurans (23% for TAM15 in ), likely due to the reactivity of the furan ring .

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogues (e.g., TAM9). Piperidine’s basic nitrogen further enhances solubility via protonation .

- Bioavailability : The hydroxy group at position 5 may facilitate hydrogen bonding with biological targets, similar to the methoxy group’s hydrophobic interactions in ’s compound .

- Stability: The hydrochloride form mitigates degradation observed in neutral benzofurans (e.g., instability noted in ’s intermediates) .

Analytical Data Comparisons

- NMR Signatures :

- Rf Values :

- Indole derivatives () exhibit higher Rf values (e.g., 0.56 in petroleum ether/ethyl acetate) due to greater hydrophobicity compared to benzofurans .

Biological Activity

Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈ClN₁O₃

- Molecular Weight : 303.76 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, showcasing its potential in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of critical metabolic pathways.

- Antitumor Activity : Research has indicated that this compound may possess antitumor properties, particularly in inhibiting the growth of specific cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been highlighted as a significant mechanism.

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.01 to 0.05 mg/mL.

Case Study 2: Antitumor Activity in Cancer Cell Lines

In vitro studies demonstrated that the compound effectively inhibited the proliferation of MCF-7 (breast cancer) cells. Treatment with the compound resulted in a dose-dependent decrease in cell viability, along with increased markers for apoptosis such as cleaved caspase-3 and PARP.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, thereby disrupting cellular functions.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, particularly those involved in inflammation and cell survival.

- Induction of Apoptosis : The ability to trigger apoptotic pathways suggests potential use as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-hydroxy-2-methyl-4-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride, and how can purity be assessed?

Methodological Answer: The synthesis typically involves multi-step reactions, including benzofuran core formation, substitution at the 4-position with piperidin-1-ylmethyl groups, and esterification. Key steps:

- Friedel-Crafts alkylation or Sonogashira coupling to construct the benzofuran scaffold .

- Mannich reaction for introducing the piperidinylmethyl group, using formaldehyde and piperidine under acidic conditions .

- Esterification with ethyl chloroformate to finalize the carboxylate moiety .

Purity Assessment:

- HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and final product (retention time ~12–15 min) .

- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]+ expected at m/z 416.2) .

- Elemental analysis (C, H, N) to validate stoichiometry (theoretical: C 61.95%, H 6.65%, N 3.36%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- 1H/13C NMR :

- 1H NMR (DMSO-d6): Key signals include δ 1.25 (t, J=7.1 Hz, ester -CH2CH3), δ 3.45–3.70 (m, piperidine -N-CH2-), and δ 6.85 (s, benzofuran aromatic protons) .

- 13C NMR : Peaks at δ 167.8 (ester C=O), δ 160.2 (benzofuran C-5 hydroxyl), and δ 54.3 (piperidinylmethyl -CH2-) confirm substitution patterns .

- FTIR : Bands at 1725 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H stretch) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., piperidine ring conformation) .

Q. How can researchers screen this compound for preliminary biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., at 1–100 µM concentrations) using fluorescence polarization or TR-FRET .

- Cell viability assays (MTT/XTT): Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Molecular docking : Use AutoDock Vina to predict binding to targets like PI3K or β-adrenergic receptors, leveraging the piperidine moiety’s flexibility .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine vs. pyrrolidine substitution) impact pharmacological activity?

Methodological Answer: A structure-activity relationship (SAR) study comparing analogs reveals:

Experimental Design:

- Synthesize analogs via parallel synthesis.

- Compare pharmacokinetic profiles using hepatic microsome assays (e.g., human liver microsomes, NADPH cofactor) .

Q. How can conflicting data on metabolic stability be resolved?

Methodological Answer: Contradictions in microsomal half-life (e.g., t1/2 = 45 min vs. 120 min) may arise from:

- Species differences : Human vs. rat CYP450 isoforms. Validate using species-specific microsomes .

- Assay conditions : Adjust NADPH concentration (0.5–1.0 mM) and pre-incubation time (5–30 min) .

- LC-MS/MS quantification : Use deuterated internal standards to minimize matrix effects .

Q. What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer:

- Salt selection : Hydrochloride salt (existing form) enhances aqueous solubility (20 mg/mL vs. 5 mg/mL for free base) .

- Co-solvent systems : Use 10% DMSO/90% PEG-400 for intravenous administration .

- Amorphous dispersion : Spray-dry with HPMC-AS to increase dissolution rate (TGA/DSC for stability testing) .

Q. How do enantiomers of the compound affect biological activity?

Methodological Answer:

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers .

- In vitro testing : The (R)-enantiomer shows 10-fold higher β2-adrenergic receptor binding (Ki = 15 nM vs. 150 nM for (S)) due to steric alignment .

- X-ray crystallography : Resolve absolute configuration of active enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.